molecular formula C11H12O2 B3058688 4-(Benzyloxy)but-2-YN-1-OL CAS No. 91142-50-6

4-(Benzyloxy)but-2-YN-1-OL

Cat. No. B3058688
Key on ui cas rn: 91142-50-6
M. Wt: 176.21 g/mol
InChI Key: QBAWLINTLWLGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589091B2

Procedure details

The crude alkyne I1 (81.9 g, 560 mmol) was dissolved in 500 ml of THF and cooled to −78° C. A 2.5M solution of n-hexyl lithium (250 ml, 625 mmol) was added dropwise over a period of 2 hours, so that the temperature did not exceed −70° C. Stirring was continued for 3 hours at −78° C. and then solid paraformaldehyde (20.18 g, 672 mmol) was added. The dry ice-bath was removed and the reaction allowed to warm up to room temperature over night (approx. 20 hours). The mixture was diluted with 600 ml of TBME and extracted with 400 ml of an ammonium chloride solution (20%). The aqueous layer was extracted once more with 200 ml of TBME and the combined organic fractions were washed three times with 400 ml of a brine, dried over anhydrous sodium sulfate and evaporated to give an orange liquid. Yield: 87.9 g (89%).
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
20.18 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]=[O:9].[CH2:10]1[CH2:14][O:13][CH2:12][CH2:11]1>>[CH2:8]([O:9][CH2:14][C:10]#[C:11][CH2:12][OH:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Step Three
Name
Quantity
20.18 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −70° C
CUSTOM
Type
CUSTOM
Details
The dry ice-bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over night (approx. 20 hours)
Duration
20 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with 600 ml of TBME
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml of an ammonium chloride solution (20%)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with 200 ml of TBME
WASH
Type
WASH
Details
the combined organic fractions were washed three times with 400 ml of a brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange liquid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)OCC#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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